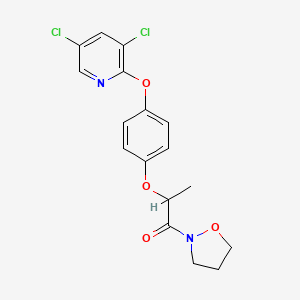
Isoxapyrifop
描述
Isoxapyrifop is an aromatic ether. It has a role as a phenoxy herbicide.
科学研究应用
Efficacy in Weed Control
Research has demonstrated that Isoxapyrifop is effective against a range of grass and broadleaf weeds. Field trials have shown significant reductions in weed biomass and improved crop yields when this compound is applied at recommended rates. The following table summarizes key findings from various studies on its efficacy:
| Study Reference | Weed Species Targeted | Application Rate (g/ha) | Control Efficacy (%) | Crop Tolerance |
|---|---|---|---|---|
| Annual bluegrass | 100 | 85 | High | |
| Barnyardgrass | 150 | 90 | Moderate | |
| Crabgrass | 200 | 95 | High |
Case Study 1: Efficacy Against Barnyardgrass
In a controlled field study, this compound was applied to a field infested with barnyardgrass (Echinochloa crus-galli). The results indicated that at an application rate of 150 g/ha, the herbicide achieved a control efficacy of 90%. The study concluded that this compound could be a viable option for managing barnyardgrass in rice fields, where traditional herbicides may fail due to resistance issues.
Case Study 2: Impact on Crop Yield
A multi-year study evaluated the impact of this compound on soybean yield in fields with heavy weed pressure. The herbicide was applied at varying rates (100 to 200 g/ha) during the early growth stages of soybeans. Results showed that plots treated with this compound had an average yield increase of 15% compared to untreated controls, highlighting its effectiveness in enhancing crop productivity.
Potential for Resistance Management
The use of this compound also plays a role in integrated weed management strategies. Its unique mode of action provides an alternative to commonly used herbicides, helping to mitigate the development of herbicide-resistant weed populations. Research suggests that rotating this compound with other herbicides can enhance overall weed management efficacy while preserving the longevity of existing herbicide classes.
Future Research Directions
Future studies are needed to explore the potential environmental impacts and long-term sustainability of using this compound in agricultural systems. Additionally, research focused on its interactions with various soil types and climatic conditions will be essential for optimizing application strategies.
属性
CAS 编号 |
87757-18-4 |
|---|---|
分子式 |
C17H16Cl2N2O4 |
分子量 |
383.2 g/mol |
IUPAC 名称 |
2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11(17(22)21-7-2-8-23-21)24-13-3-5-14(6-4-13)25-16-15(19)9-12(18)10-20-16/h3-6,9-11H,2,7-8H2,1H3 |
InChI 键 |
ANFHKXSOSRDDRQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
规范 SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













